8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic system with a pyrimidine ring (positions 1–4) and a pyridine ring (positions 5–8). Key structural features include:
- 8-(4-Ethoxyphenyl) substituent: Enhances lipophilicity and modulates electronic properties via the ethoxy group.
- 2-Methyl group: Contributes to steric effects and metabolic stability.
- 5-Phenyl and 6-carbonitrile groups: Influence π-π stacking and hydrogen-bonding interactions, critical for bioactivity.
- 4,7-Dioxo motifs: Participate in hydrogen bonding and coordination with biological targets.
Properties
CAS No. |
912966-14-4 |
|---|---|
Molecular Formula |
C23H18N4O3 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
8-(4-ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-3H-pyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C23H18N4O3/c1-3-30-17-11-9-16(10-12-17)27-21-20(22(28)26-14(2)25-21)19(18(13-24)23(27)29)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,25,26,28) |
InChI Key |
BLLRHKSSEIFKON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=C(C2=O)C#N)C4=CC=CC=C4)C(=O)NC(=N3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile can be achieved through a one-pot multicomponent reaction. This method involves the condensation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and aromatic aldehydes under solvent-free conditions at 100°C. The reaction proceeds via a vinylogous anomeric-based oxidation mechanism, resulting in high yields and short reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an adenosine kinase inhibitor, anti-tumor, antifungal, antibacterial, anti-proliferative CDK2 inhibitor, antipyretic, anticonvulsant, and analgesic agent.
Biological Studies: It is used in studies related to central nervous system depressant activity and other biological properties.
Industrial Applications: The compound can be used in the synthesis of other bioactive molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it acts as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), leading to the induction of apoptosis in tumor cells . The compound binds to these kinases, inhibiting their activity and disrupting the cell cycle, ultimately resulting in cell death.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences among pyrido[2,3-d]pyrimidine derivatives:
Key Observations :
- Position 2: Methyl vs. Thioxo derivatives show enhanced kinase inhibition in related scaffolds .
- Position 6: Carbonitrile (CN) vs. amino (NH2) groups modulate solubility and target selectivity .
Insights :
Physicochemical Properties
Notes:
- The ethoxyphenyl group increases LogP compared to fluorophenyl, suggesting better membrane permeability but poorer aqueous solubility.
- Thioxo derivatives exhibit lower LogP due to polar sulfur atoms .
Biological Activity
8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (CAS No. 912966-14-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer effects, enzyme inhibition capabilities, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydropyrido[2,3-d]pyrimidine core with multiple functional groups that contribute to its biological activity. The presence of an ethoxy group and carbonitrile moiety enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile. For instance:
- Cell Line Studies : In vitro assays demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. Notably, compounds with similar structures have shown IC50 values ranging from 0.3 to 24 µM against EGFR/VGFR2 inhibitors .
- Mechanism of Action : Molecular docking studies suggest that these compounds interact with key protein targets involved in cancer progression and apoptosis pathways. For example, one derivative was found to induce apoptosis in MCF-7 breast cancer cells by inhibiting cell migration and causing DNA fragmentation .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Dihydrofolate Reductase (DHFR) : Similar pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced proliferation of cancer cells.
Comparative Biological Activity
A comparison of various pyrido[2,3-d]pyrimidine derivatives highlights their biological activities:
| Compound Name | Target | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | EGFR | 0.3 | Anticancer |
| Compound B | DHFR | 5 | Antiproliferative |
| Compound C | VGFR2 | 7.6 | Anticancer |
| 8-(4-Ethoxyphenyl)-... | TBD | TBD | TBD |
Case Studies
- Study on Pyrido[2,3-d]pyrimidines : Research indicated that compounds with ethyl substitutions on the nitrogen atom exhibited enhanced activity compared to their methylated counterparts . This suggests that further modifications could optimize the biological efficacy of the target compound.
- Clinical Trials : Some pyrrolopyrimidine derivatives have advanced to clinical trials due to their promising profiles against various cancers . The ongoing research aims to assess their safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
